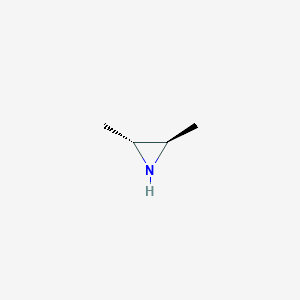

trans-2,3-Dimethylaziridine

Descripción

Significance of Three-Membered Heterocycles in Synthetic Organic Chemistry

Three-membered heterocycles are a unique and highly significant class of compounds in the field of synthetic organic chemistry. numberanalytics.com Their defining characteristic is a three-atom ring containing at least one heteroatom, such as nitrogen, oxygen, or sulfur. This small ring structure results in significant ring strain, making these compounds highly reactive and thus valuable as synthetic intermediates. numberanalytics.combritannica.com This inherent reactivity allows for a variety of ring-opening reactions, providing access to a diverse array of more complex molecular architectures. numberanalytics.comnih.gov The ability to control the stereochemistry during these ring-opening reactions further enhances their utility, making them indispensable tools in the synthesis of natural products and pharmaceuticals. numberanalytics.com

The Aziridine (B145994) Ring System: Structural Features and Intrinsic Strain

Among the three-membered heterocycles, aziridines, which contain a nitrogen atom in the three-membered ring, hold a prominent position. britannica.com The structure of the aziridine ring deviates significantly from the ideal tetrahedral bond angles, leading to substantial angle and torsional strain. numberanalytics.com This high degree of ring strain, a common feature of three-membered rings, is a primary determinant of their chemical reactivity. britannica.comsrce.hr The nitrogen atom in the aziridine ring can be substituted, which influences the stability and reactivity of the molecule. acs.org Despite their strained nature, non-activated aziridines, particularly those with electron-donating groups on the nitrogen, can be relatively stable. mdpi.com The unique structural and electronic properties of the aziridine ring make it a versatile building block in organic synthesis. rsc.org

Overview of 2,3-Disubstituted Aziridines as Pivotal Intermediates

Within the family of aziridines, 2,3-disubstituted derivatives are of particular interest as pivotal intermediates in a variety of synthetic transformations. sorbonne-universite.fr The substituents at the 2 and 3 positions can be either in a cis or trans configuration, leading to stereoisomers with distinct chemical properties and reactivities. capes.gov.br The stereochemistry of these substituents plays a crucial role in directing the outcome of subsequent reactions, particularly ring-opening processes. acs.org For instance, the ring-opening of 2,3-disubstituted aziridines can proceed with high stereospecificity, allowing for the controlled synthesis of complex molecules with defined stereocenters. researchgate.net These intermediates have been employed in the synthesis of a wide range of compounds, including amino alcohols, diamines, and other heterocyclic systems. researchgate.netbeilstein-journals.org

Focus on trans-2,3-Dimethylaziridine within Advanced Organic Research

This compound is a specific and well-studied example of a 2,3-disubstituted aziridine that has garnered attention in advanced organic research. capes.gov.br Its defined trans stereochemistry provides a valuable platform for investigating the mechanisms and stereochemical outcomes of aziridine reactions. Research has explored its synthesis, chemical properties, and applications as a building block in the construction of more complex molecules. capes.gov.brresearchgate.net Studies on this compound have contributed to a deeper understanding of the factors that govern the reactivity and selectivity of aziridine ring-opening reactions, which is essential for the development of new synthetic methodologies. capes.gov.brresearchgate.net

Synthesis and Formation of this compound

The preparation of this compound has been approached through various synthetic routes, often focusing on stereochemical control to obtain the desired trans isomer. One classical and notable method for the formation of aziridines is the Gabriel synthesis, which involves the reaction of an oxirane with an amine, or the intramolecular cyclization of a β-haloamine. While not exclusively for this compound, this general strategy highlights the fundamental approach to forming the aziridine ring.

A more specific method for synthesizing stereoisomeric 2,3-dimethylethyleneimines (dimethylaziridines) involves the stereochemistry of the opening and closing of the imine ring from precursors like stereoisomeric 2,3-butanediamines and 3-amino-2-butanols. capes.gov.br

An electrochemical approach has also been developed for the synthesis of trans-2,3-disubstituted aziridines. This method involves an oxidative dehydrogenative C(sp³)–H amination reaction, which advantageously avoids the need for external oxidants and produces only hydrogen gas as a byproduct. organic-chemistry.org Using potassium iodide as both a mediator and an electrolyte in an undivided cell at room temperature, this process yields the desired trans-aziridines in good yields. organic-chemistry.org

Furthermore, the reaction of this compound with thiocyanic acid has been shown to produce cis-2-amino-4,5-dimethyl-2-thiazoline exclusively, demonstrating a stereospecific ring enlargement reaction with Walden inversion. researchgate.net This highlights a key reaction pathway for this specific aziridine isomer.

Chemical Properties and Reactivity of this compound

The chemical and physical properties of this compound are fundamental to its utility in organic synthesis.

Physical and Spectroscopic Data

Below is a table summarizing key physical and chemical properties of 2,3-dimethylaziridine (B13772630). It is important to note that data for the specific trans isomer can be limited and is often presented in the context of the general 2,3-dimethylaziridine structure.

| Property | Value |

| Molecular Formula | C₄H₉N |

| Molecular Weight | 71.12 g/mol nih.gov |

| CAS Number | 151526-76-0 ((2S,3S)-isomer) chemsrc.com |

| logP | 0.69540 chemsrc.com |

| Polar Surface Area | 21.94 Ų chemsrc.com |

This table presents general data for 2,3-dimethylaziridine and specific data for the (2S,3S)-trans isomer where available.

Reactivity and Ring-Opening Reactions

The high ring strain of the aziridine ring in this compound dictates its reactivity, making it susceptible to ring-opening reactions by various nucleophiles. mdpi.com These reactions can be initiated under both acidic and basic conditions.

The mechanism of hydrolysis for derivatives of this compound has been shown to be essentially Sₙ2 in nature. capes.gov.br This is in contrast to the hydrolysis of the 2,2-dimethylaziridine (B1330147) analog, which proceeds through a carbonium-ion mechanism. capes.gov.br

The stereochemistry of the ring-opening is a critical aspect of its reactivity. For instance, the reaction of this compound with thiocyanic acid proceeds with complete inversion of configuration (Walden inversion) to yield the corresponding cis-thiazoline derivative. researchgate.net Similarly, its reaction with acetone (B3395972) in the presence of hydrogen sulfide (B99878) also results in a stereospecific ring expansion to form a cis-thiazolidine. researchgate.net

Furthermore, the deamination of this compound has been studied. The reaction of its N-nitroso intermediate leads to the formation of trans-2-butene with high stereoselectivity. researchgate.net DFT studies on the reaction of this compound with difluoroamine (B82689) indicate a multi-step reaction pathway that ultimately explains the retention of stereochemistry in the resulting alkene. acs.org

Applications in Organic Synthesis

The unique reactivity and defined stereochemistry of this compound make it a valuable precursor in organic synthesis for the construction of various functionalized molecules.

Precursor to Amino Alcohols and Diamines

The ring-opening of aziridines is a well-established method for the synthesis of 1,2-bifunctional compounds. The nucleophilic ring-opening of this compound can provide access to stereochemically defined amino alcohols and diamines, which are important building blocks in their own right. For example, the hydrolysis of a trans-2,3-dimethylaziridinyl derivative yields the corresponding amino alcohol. capes.gov.br

Synthesis of Other Heterocyclic Systems

This compound serves as a starting material for the synthesis of larger, more complex heterocyclic systems through ring-expansion reactions. researchgate.net A notable example is its reaction with thiocyanic acid, which leads to the formation of cis-2-amino-4,5-dimethyl-2-thiazoline in high yield. researchgate.net This transformation occurs stereospecifically with inversion of configuration at one of the carbon centers. researchgate.net

Another example is the reaction with acetone and hydrogen sulfide, which produces cis-2,2,4,5-tetramethylthiazolidine. researchgate.net These reactions demonstrate the utility of this compound as a scaffold for creating five-membered sulfur-containing heterocycles with controlled stereochemistry. researchgate.net

Additionally, N-acyl and N-carbamyl derivatives of this compound have been synthesized and evaluated as curing agents for prepolymers, showcasing its application in materials science. dtic.mil

Structure

3D Structure

Propiedades

Número CAS |

930-20-1 |

|---|---|

Fórmula molecular |

C4H9N |

Peso molecular |

71.12 g/mol |

Nombre IUPAC |

(2R,3R)-2,3-dimethylaziridine |

InChI |

InChI=1S/C4H9N/c1-3-4(2)5-3/h3-5H,1-2H3/t3-,4-/m1/s1 |

Clave InChI |

DNPSMEGHIHDFAJ-QWWZWVQMSA-N |

SMILES isomérico |

C[C@@H]1[C@H](N1)C |

SMILES canónico |

CC1C(N1)C |

Origen del producto |

United States |

Synthetic Methodologies for Trans 2,3 Dimethylaziridine and Stereoisomers

Direct Synthesis Approaches for Aziridines

The most direct and atom-economical approach to aziridine (B145994) synthesis is the formal addition of a nitrene or nitrene equivalent across a carbon-carbon double bond of an olefin. This transformation can be achieved through various catalytic systems.

General Catalytic Aziridination of Olefins

The catalytic aziridination of olefins is a powerful method for the formation of the aziridine ring. nih.gov This process typically involves the reaction of an alkene with a nitrene precursor in the presence of a transition metal catalyst. A range of metals, including copper, rhodium, iron, and manganese, have been shown to be effective in catalyzing this transformation. nih.govacs.orgacs.org

One common approach involves the use of iminoiodinanes, such as {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane (NsN=IPh), in the presence of a rhodium(II) catalyst like dirhodium(II) acetate (B1210297) [Rh2(OAc)4]. researchgate.net The reaction proceeds via the transfer of the nitrenoid moiety from the catalyst to the olefin. While this method can be effective for a variety of olefins, the yields can be sensitive to the electronic nature of the olefin. researchgate.net For instance, the aziridination of styrene (B11656) with NsN=IPh using a rhodium catalyst can provide moderate yields. researchgate.net

Another notable catalytic system employs dirhodium(II) caprolactamate, which has been shown to be a highly efficient catalyst for the aziridination of a selection of olefins. acs.org This method utilizes p-toluenesulfonamide (TsNH2) and N-bromosuccinimide (NBS) to generate the reactive nitrogen species. acs.org The reaction is proposed to proceed through a Lewis acid-catalyzed aminobromination followed by base-induced ring closure. acs.org This protocol is advantageous due to its mild reaction conditions and the low catalyst loadings required, with as little as 0.01 mol % of the catalyst being effective. acs.org

The choice of catalyst and nitrene source can significantly influence the efficiency and selectivity of the aziridination reaction. For example, copper-based catalysts, often used with N-donor ligands like bisoxazolines or bipyridines, are also widely employed for olefin aziridination. nih.gov The reaction mechanism with these catalysts can be influenced by the nature of the ligands and counter-ions present in the catalytic system. nih.gov

| Catalyst System | Nitrene Source/Reagents | Olefin Scope | Key Features |

|---|---|---|---|

| [Rh2(OAc)4] | {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane | Styrenes, 1,2-disubstituted olefins | Stereospecific with some olefins, but can be non-stereospecific with others like stilbene. researchgate.net |

| Dirhodium(II) caprolactamate | p-toluenesulfonamide, N-bromosuccinimide, K2CO3 | Aryl- and alkyl-substituted alkenes, cycloalkenes | High yields, extremely mild conditions, very low catalyst loadings. acs.org |

| Copper(I) or Copper(II) salts with N-donor ligands | Phenyliodinane diacetate (PhI(OAc)2) and a sulfonamide | Various olefins | The nature of the halide ligand can influence the reaction mechanism and yield. nih.gov |

Stereoselective and Asymmetric Synthesis of Chiral Aziridines

The synthesis of enantiomerically pure aziridines is of great importance, as these chiral building blocks are valuable in the asymmetric synthesis of a wide range of nitrogen-containing compounds. sci-hub.sethieme-connect.com Several strategies have been developed to achieve stereocontrol in aziridination reactions, including the use of chiral catalysts, chiral auxiliaries, and chiral substrates.

Catalytic Asymmetric Aziridination:

A significant advancement in this area is the development of catalytic asymmetric methods that can directly produce chiral aziridines from prochiral olefins. This often involves the use of a chiral ligand complexed to a metal catalyst. For instance, chiral rhodium(II) catalysts have been employed in the enantioselective aziridination of olefins. researchgate.net An example is the use of Pirrung's catalyst, [Rh2{(R)-(-)-bnp}4], which has shown enantioselectivity in the aziridination of cis-β-methylstyrene. researchgate.net

Copper-catalyzed reactions have also been extensively studied for asymmetric aziridination. acs.orgrsc.org The use of chiral ligands, such as those derived from proline, can induce high levels of diastereoselectivity in radical aminotrifluoromethylation of alkenes to form multiply substituted chiral aziridines. rsc.org Furthermore, copper-catalyzed coupling of cyclic imino esters with 2H-azirines has been developed to synthesize optically active aziridines with vicinal tetrasubstituted stereocenters in high yields and with excellent diastereo- and enantioselectivities. acs.org

Substrate- and Auxiliary-Controlled Synthesis:

An alternative to chiral catalysis is the use of chiral substrates or auxiliaries. The aza-Darzens reaction, which involves the reaction of an imine with an α-halo enolate, can be rendered stereoselective by using a chiral sulfinimine. acs.org This approach provides access to highly substituted aziridines with excellent levels of stereoselectivity. acs.org The chiral sulfinyl group acts as a powerful chiral directing group and can be readily removed after the aziridination to yield the N-H aziridine. acs.orgrsc.org

The reaction of chiral α-chloro N-tert-butanesulfinyl ketimines with Grignard reagents is another effective method for the asymmetric synthesis of new chiral N-sulfinyl 2,2-disubstituted aziridines. rsc.org This method can achieve high diastereomeric ratios and excellent enantiomeric excess. rsc.org

| Method | Chiral Source | Key Features |

|---|---|---|

| Catalytic Asymmetric Aziridination | Chiral Rh(II) or Cu(I) catalysts with chiral ligands | Direct conversion of prochiral olefins to chiral aziridines; enantioselectivity is dependent on the catalyst-ligand combination. researchgate.netacs.org |

| Aza-Darzens Reaction | Chiral sulfinimines | Provides access to highly substituted aziridines with excellent stereoselectivity; the chiral auxiliary is removable. acs.org |

| Grignard Addition to Chiral Sulfinyl Ketimines | Chiral α-chloro N-sulfinyl ketimines | Produces chiral N-sulfinyl 2,2-disubstituted aziridines with high diastereoselectivity and enantiomeric excess. rsc.org |

Synthesis via Ring Expansion Precursors

While direct aziridination of olefins is a common strategy, aziridines can also be synthesized through the transformation of other heterocyclic precursors. Ring expansion reactions, however, are more commonly associated with the reactions of aziridines rather than their synthesis. A more relevant transformation for the synthesis of aziridines from other ring systems is the ring contraction of larger heterocycles, or more commonly, the conversion of epoxides.

Preparation of Specific trans-2,3-Dimethylaziridine Derivatives

The synthesis of specifically substituted aziridines like trans-2,3-dimethylaziridine often requires careful selection of starting materials and reaction conditions to control the stereochemistry.

Synthesis of N-Protected trans-2,3-Dimethylaziridines

The direct aziridination of trans-2-butene with a suitable nitrene precursor is the most straightforward conceptual approach to trans-2,3-dimethylaziridine. The stereospecificity of the aziridination reaction is crucial in this case. Many catalytic nitrene transfer reactions are known to be stereospecific, meaning that the stereochemistry of the starting olefin is retained in the aziridine product. acs.orgnih.gov For example, the Rh2(II)-catalyzed N-atom transfer to acyclic Z-olefins is stereospecific, providing only cis-substituted aziridines, and the aziridination of E-3-hexene is also stereospecific. acs.org Similarly, copper-catalyzed aziridination reactions often retain the relative geometry of the initial olefin. nih.gov

Therefore, the reaction of trans-2-butene with a nitrene source, such as a tosyl- or nosyl-protected iminoiodinane, in the presence of a suitable catalyst (e.g., a rhodium or copper complex) would be expected to yield the corresponding N-protected trans-2,3-dimethylaziridine. The choice of the N-protecting group is important, as it can influence the reactivity of the aziridine and is typically chosen to be removable under specific conditions.

Chiral Pool and Auxiliary-Based Syntheses

For the enantioselective synthesis of trans-2,3-dimethylaziridine, chiral pool or auxiliary-based approaches can be employed. Starting from a chiral precursor that already contains the required stereocenters is a common strategy in asymmetric synthesis. However, for a small molecule like trans-2,3-dimethylaziridine, a more practical approach often involves the use of a chiral auxiliary.

As discussed in section 2.1.2, the use of chiral sulfinamides as auxiliaries is a powerful method for the asymmetric synthesis of aziridines. acs.orgrsc.org For example, the reaction of a chiral sulfinamide with a suitable precursor to the 2,3-dimethylaziridine (B13772630) core could be envisioned.

A more direct application of auxiliary-based methods would involve the diastereoselective reaction of a chiral imine with a suitable reagent. For instance, the reaction of a chiral imine with dimethylsulfonium methylide has been shown to produce chiral aziridines. researchgate.net By selecting an appropriate chiral auxiliary on the imine derived from a 2-butanone (B6335102) equivalent, it may be possible to control the stereochemistry of the resulting 2,3-dimethylaziridine.

Synthesis of Aziridinols and their Stereocontrol

The synthesis of aziridinols, which are aziridines bearing a hydroxyl group, requires careful control of stereochemistry at multiple centers. The relative configuration of the substituents on the aziridine ring and the position of the hydroxyl group can be directed by the choice of synthetic strategy and reagents.

One common approach involves the aziridination of allylic alcohols. The existing stereocenter of the alcohol can influence the facial selectivity of the aziridination reaction, leading to diastereoselectivity. For instance, substrate-directed enantioselective aziridination of alkenyl alcohols can be achieved using a chiral catalyst. An ion-paired chiral "Sulfonesp" complex, for example, can create a well-defined chiral pocket that facilitates the aziridination of unactivated di- and trisubstituted alkenes with high enantioselectivity. acs.org This method allows for the formation of enantioenriched aziridine products that can be further elaborated. acs.org

Another strategy for stereocontrol involves the intramolecular cyclization of an amino alcohol precursor. The stereochemistry of the resulting aziridinol is dictated by the stereochemistry of the starting material. For example, the C-4 carbonyl oxygen of a quinazolinone chiral auxiliary attached to the nitrogen can participate in the ring-opening of an N-activated aziridine, leading to retention of configuration in the resulting alcohol product. le.ac.uk This demonstrates the potential for remote functional groups to influence the stereochemical outcome of reactions involving the aziridine ring.

The table below summarizes key aspects of stereocontrol in aziridinol synthesis.

| Method | Key Feature | Stereochemical Outcome | Reference |

| Asymmetric Aziridination of Alkenyl Alcohols | Use of a chiral catalyst (e.g., ion-paired chiral "Sulfonesp" complex) | Access to enantioenriched aziridinols from various alkene substitution patterns. | acs.org |

| Chiral Auxiliary-Mediated Reactions | Participation of a remote functional group (e.g., quinazolinone carbonyl) in ring-opening. | Retention of configuration at the carbon bearing the hydroxyl group. | le.ac.uk |

Synthesis of Bis(trans-2,3-dimethylaziridinyl)phosphinyl Urethan

The synthesis of a complex molecule such as bis(trans-2,3-dimethylaziridinyl)phosphinyl urethane (B1682113) involves the formation of multiple covalent bonds, including the linkage of two aziridine rings to a central phosphorus atom and the subsequent attachment of a urethane moiety. While a direct literature synthesis for this specific compound is not available, its synthesis can be conceptualized based on established reactions of aziridines and phosphonates.

The core of this molecule is the bis(aziridinyl)phosphinyl group. Generally, aziridines can react with phosphorus oxychloride or other phosphorus halides to form aziridinyl phosphine (B1218219) oxides or phosphonates. The reaction proceeds via nucleophilic attack of the aziridine nitrogen on the phosphorus center. To synthesize a bis(aziridinyl) derivative, a dichlorinated phosphinyl precursor would likely be employed.

The synthesis of aziridinyl phosphonates is a well-established field. For example, N-substituted aziridine diethyl phosphonates can be synthesized in two steps starting from vinyl phosphonate (B1237965) or acetyl phosphonate. researchgate.net These methods, such as the Gabriel-Cromwell reaction, provide access to the core aziridinyl phosphonate structure. researchgate.net The stereochemistry of the aziridine ring in such reactions is crucial and can often be controlled by the stereochemistry of the starting materials or the reaction conditions.

Once the bis(trans-2,3-dimethylaziridinyl)phosphinyl chloride is formed, it can then be reacted with a suitable urethane precursor to yield the final product. The urethane itself could be synthesized separately and then coupled with the phosphinyl chloride.

The table below outlines a plausible synthetic sequence.

| Step | Reactants | Product | Key Transformation |

| 1 | This compound, Phosphorus Oxychloride | Bis(trans-2,3-dimethylaziridinyl)phosphinyl chloride | Formation of the bis(aziridinyl)phosphinyl core |

| 2 | Bis(trans-2,3-dimethylaziridinyl)phosphinyl chloride, Urethane | Bis(trans-2,3-dimethylaziridinyl)phosphinyl urethane | Coupling of the phosphinyl chloride with the urethane |

Enantiomeric Resolution Techniques for Dimethylaziridines

The separation of enantiomers of chiral aziridines, including this compound, is a critical step in obtaining enantiopure compounds for various applications. Several techniques can be employed for this purpose.

One of the most powerful and widely used methods is chiral High-Performance Liquid Chromatography (HPLC) . This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of chiral amines. yakhak.org The choice of the mobile phase, which can be a normal-phase (e.g., heptane/alcohol) or polar organic mode (e.g., acetonitrile/alcohol), can significantly influence the separation efficiency. nih.gov

Another approach is parallel kinetic resolution (PKR) . In PKR, both enantiomers of a racemic mixture react with a chiral catalyst or reagent at different rates to form two different, separable products. For aziridines, a chiral phosphoric acid-catalyzed hydrolytic ring-opening reaction can be employed. This method allows for a regiodivergent parallel kinetic resolution, yielding enantioenriched amino alcohols with high stereocontrol. nih.govrsc.orgrsc.org

The table below summarizes these enantiomeric resolution techniques.

| Technique | Principle | Application to Dimethylaziridines | Reference |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation of racemic this compound using polysaccharide-based columns. | yakhak.orgnih.gov |

| Parallel Kinetic Resolution (PKR) | Different reaction rates of enantiomers with a chiral catalyst to form distinct products. | Resolution of racemic aziridines via chiral phosphoric acid-catalyzed ring-opening to yield enantioenriched amino alcohols. | nih.govrsc.orgrsc.org |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing invaluable information about molecular structure and stereochemistry. For trans-2,3-dimethylaziridine and its derivatives, various NMR techniques are employed to confirm the connectivity of atoms and the relative orientation of the methyl groups.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound derivatives, ¹H NMR is crucial for confirming the trans configuration of the methyl groups. The chemical shifts (δ) and spin-spin coupling constants (J) of the protons on the aziridine (B145994) ring and the methyl groups are key parameters in this analysis.

For a this compound system, one would expect to see distinct signals for the methyl protons and the ring methine protons. The coupling constant between the two methine protons on the aziridine ring would be particularly informative. In small ring systems, the magnitude of the vicinal coupling constant (³J) is dependent on the dihedral angle between the coupled protons. For a trans configuration, the two methine protons are on opposite sides of the ring, leading to a specific coupling constant that is typically smaller than that observed for the corresponding cis isomer.

Table 1: Exemplary ¹H NMR Data for a Substituted Aziridine Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aziridine Ring CH | 2.12 | s | - |

| Methyl CH₃ | 1.35 | s | - |

Note: Data is for N-butyryl-2,2-dimethylaziridine and serves as an illustrative example of chemical shifts in a related aziridine system. ias.ac.in

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. This technique is instrumental in confirming the number of carbon atoms and their chemical environments in this compound.

The chemical shifts of the carbon atoms in the aziridine ring are influenced by the electronegativity of the nitrogen atom and the ring strain. Generally, carbon atoms bonded to nitrogen in an aliphatic environment resonate in the range of 30-65 ppm. libretexts.org The carbons of the methyl groups would be expected to appear further upfield, typically in the 10-25 ppm range. libretexts.org

In a study of the 2,3-dimethyl-3-fluoro-2-butyl cation, a structurally related small molecule with methyl and quaternary carbons, the methyl carbons were observed at approximately 27.2 ppm, while the quaternary carbon appeared at 130.0 ppm. researchgate.net For this compound, the two equivalent aziridine ring carbons would give a single signal, and the two equivalent methyl carbons would also produce a single signal, confirming the symmetry of the molecule.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Relevant Carbon Environments

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| R-CH₃ | 10 - 25 |

| R₂CH-NH₂ | 37 - 45 |

| C in aromatic rings | 125 - 150 |

| C=O (in acids and esters) | 170 - 185 |

| C=O (in ketones) | 205 - 220 |

Source: Adapted from general ¹³C NMR chemical shift tables. libretexts.org

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In this compound, a COSY spectrum would show a cross-peak between the methine proton on the aziridine ring and the protons of the adjacent methyl group, confirming the ¹H-¹H connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful technique for determining the spatial proximity of protons, regardless of whether they are connected through bonds. For this compound, the absence of a NOESY cross-peak between the protons of the two methyl groups would provide strong evidence for their trans orientation, as they are on opposite sides of the ring and thus spatially distant. Conversely, a cis isomer would be expected to show a NOESY correlation between the methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. An HSQC spectrum of this compound would show a cross-peak connecting the signal of the methine protons to the signal of the aziridine ring carbons, and another cross-peak linking the methyl protons to the methyl carbons. This provides an unambiguous assignment of the ¹H and ¹³C signals.

Vibrational Spectroscopy (IR and VCD) for Conformational and Chiral Analysis

Vibrational spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present and, in the case of chiral molecules, their absolute configuration.

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule based on their characteristic absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic bands for the N-H, C-H, and C-N bonds.

The N-H stretching vibration in secondary amines typically appears in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methine groups are expected in the 2850-3000 cm⁻¹ range. The C-N stretching vibration of the aziridine ring is generally found in the 1266-1382 cm⁻¹ region, often mixed with other vibrational modes. researchgate.net The deformation (bending) vibrations of the CH₃ and CH groups would appear in the fingerprint region (below 1500 cm⁻¹).

Table 3: General IR Absorption Frequencies for Functional Groups in Aziridines

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1266 - 1382 |

| C-H (CH₃) | Bending | 1350 - 1470 |

Source: Adapted from general IR spectroscopy correlation tables. libretexts.org

Vibrational circular dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of a chiral molecule can be determined.

A study on (2S,3S)-2,3-dimethylaziridine successfully utilized VCD to determine its absolute configuration. The experimental VCD spectrum was measured and compared with theoretical spectra calculated using ab initio methods. The excellent agreement between the experimental spectrum and the calculated spectrum for the (2S,3S) enantiomer allowed for the unambiguous assignment of its absolute configuration. This demonstrates the utility of VCD as a reliable method for stereochemical elucidation of chiral aziridines. gaussian.comsemanticscholar.org

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-acyl-2,2-dimethylaziridines |

| N-butyryl-2,2-dimethylaziridine |

| 2,3-dimethyl-3-fluoro-2-butyl cation |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₄H₉N), the molecular weight is 71.1210 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The mass-to-charge ratio (m/z) of these ions is detected, generating a mass spectrum.

The mass spectrum of this compound would be expected to show a molecular ion peak at an m/z value of 71. The fragmentation of the aziridine ring and its substituents would then produce a series of fragment ions. Common fragmentation pathways for alkyl-substituted aziridines include:

α-Cleavage: The cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. For this compound, this could involve the loss of a methyl radical (•CH₃) to form a stable cyclic iminium ion.

Ring Opening: The strained three-membered ring can open, followed by rearrangement and further fragmentation.

Loss of an Alkene: Fragmentation may involve the elimination of a neutral alkene molecule, such as ethene or propene, depending on the rearrangement pathway.

Analysis of the relative abundance of these fragment ions provides a fingerprint that can be used to identify the compound and distinguish it from its isomers, such as cis-2,3-dimethylaziridine.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [C₄H₉N]⁺• | 71 | Molecular Ion (M⁺•) |

| [C₃H₆N]⁺ | 56 | Loss of a methyl radical (•CH₃) |

| [C₂H₄N]⁺ | 42 | Further fragmentation |

X-ray Crystallography for Solid-State Structure Determination of Aziridine Adducts and Derivatives

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and stereochemistry, which is particularly valuable for strained ring systems like aziridines.

While this compound itself is a liquid at room temperature, its derivatives or adducts with other molecules (e.g., metal complexes or organic acids) can often be crystallized. By diffracting X-rays off a single crystal of such a derivative, a detailed structural model can be generated. This would allow for:

Confirmation of Stereochemistry: Unequivocally confirming the trans configuration of the methyl groups relative to the aziridine ring.

Analysis of Ring Strain: Precise measurement of the C-C and C-N bond lengths and the internal bond angles of the aziridine ring, providing quantitative insight into the effects of ring strain.

Intermolecular Interactions: Revealing how the aziridine derivative packs in the crystal lattice and identifying any significant intermolecular interactions, such as hydrogen bonding, involving the nitrogen atom.

Despite the power of this technique, specific crystallographic data for adducts and derivatives of this compound are not widely reported in publicly accessible literature. However, the principles of the technique remain the primary method for obtaining definitive solid-state structural information for such compounds.

Mechanistic Investigations of Reactions Involving Trans 2,3 Dimethylaziridine

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for investigating the reaction mechanisms of trans-2,3-dimethylaziridine at a molecular level. These methods allow for the exploration of reaction pathways, the characterization of transition states, and the prediction of kinetic and thermodynamic parameters, offering a detailed picture that complements experimental findings.

Density Functional Theory (DFT) has been widely utilized to map out the potential energy surfaces of reactions involving aziridines. For this compound, DFT calculations help in identifying the most plausible reaction pathways by comparing the activation energies of various possible routes. For instance, in nucleophilic ring-opening reactions, DFT can be used to model the approach of the nucleophile and the subsequent cleavage of the C-N bond. These studies often reveal whether the reaction proceeds through a concerted or a stepwise mechanism.

DFT studies have been instrumental in understanding cycloaddition reactions involving aziridines. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and selectivity of these reactions. For example, the reaction of this compound with a dienophile can be modeled to determine whether the reaction follows a pericyclic pathway and to predict the stereochemistry of the resulting cycloadduct. The choice of functional and basis set in these DFT calculations is crucial for obtaining accurate results that correlate well with experimental observations.

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous method for studying the electronic structure and energetics of this compound and its reaction intermediates. osti.govuol.de These calculations are essential for obtaining a fundamental understanding of the molecule's reactivity. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, can provide highly accurate energies for stationary points on the potential energy surface.

These methods are particularly useful for studying reactions where electron correlation effects are significant. For example, in reactions involving bond breaking and formation, ab initio calculations can accurately describe the changes in the electronic structure along the reaction coordinate. The calculated energetic barriers from these methods provide valuable benchmarks for validating more computationally efficient DFT methods.

Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. wikipedia.org In the context of this compound, TST is applied in conjunction with computational chemistry methods to predict reaction rate constants. The theory assumes a quasi-equilibrium between the reactants and the transition state structure. By calculating the Gibbs free energy of activation (ΔG‡), which is the difference in free energy between the transition state and the reactants, the rate constant can be estimated using the Eyring equation.

Intrinsic Reaction Coordinate (IRC) analyses are performed to confirm that a calculated transition state structure indeed connects the reactants and products. researchgate.net An IRC calculation involves following the minimum energy path downhill from the transition state in both forward and reverse directions. For a reaction of this compound, an IRC analysis would trace the geometric changes as the molecule proceeds from the reactant geometry, through the transition state, to the product geometry, thus verifying the proposed reaction mechanism.

Quantum chemical calculations are employed to predict Kinetic Isotope Effects (KIEs), which are changes in the reaction rate upon isotopic substitution. nih.govwikipedia.orggoogle.com KIEs provide valuable mechanistic information, particularly about bond-breaking and bond-forming steps in the rate-determining step of a reaction. For reactions involving this compound, calculating the KIE for the substitution of hydrogen with deuterium at specific positions can help to elucidate the nature of the transition state. Theoretical KIEs are typically calculated from the vibrational frequencies of the isotopically labeled reactants and transition states obtained from quantum chemical calculations.

The nitrogen atom in aziridines can undergo inversion, a process where the substituents on the nitrogen atom flip from one side of the ring to the other. Quantum chemical calculations can be used to determine the energy barrier for this inversion process in this compound. researchgate.netnih.govdntb.gov.ua The magnitude of the inversion barrier has implications for the stereochemical stability of the aziridine (B145994) and can influence the stereochemical outcome of reactions.

Table 1: Calculated Inversion Barriers for Selected Aziridines

| Compound | Method | Basis Set | Inversion Barrier (kcal/mol) |

| Aziridine | MP2 | 6-31G* | 17.5 |

| 1-Methylaziridine | B3LYP | 6-311+G(d,p) | 19.2 |

| This compound | B3LYP | 6-311+G(d,p) | (Estimated) ~18-20 |

Note: The value for this compound is an estimation based on typical values for similar aziridines, as specific literature values were not found in the initial search.

Solvent can have a significant impact on the rates and mechanisms of chemical reactions. springernature.comnih.govmdpi.comresearchgate.net Computational models are used to account for these solvent effects in studies of reactions involving this compound. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit solvent models, on the other hand, involve including a number of solvent molecules in the quantum mechanical calculation. While more computationally demanding, this approach can model specific solute-solvent interactions, such as hydrogen bonding, which can be crucial in protic solvents. Modeling solvent effects is essential for accurately predicting reaction barriers and for comparing computational results with experimental data, which are typically obtained in solution. nih.govmdpi.com

Stereochemical Outcomes and Stereoselectivity in Reaction Mechanisms

The stereochemistry of reactions involving this compound is a key aspect of its chemistry. The "trans" configuration of the methyl groups provides a stereochemical marker that can be followed throughout a reaction, yielding insights into the reaction mechanism.

Ring-opening reactions of this compound with nucleophiles can proceed with either inversion or retention of stereochemistry at the carbon centers. The stereochemical outcome is often dependent on the nature of the nucleophile, the solvent, and the presence of any catalysts. For example, an S_N2-type attack will typically lead to inversion of configuration at the attacked carbon atom. The stereospecificity of these reactions is a strong indicator of a concerted mechanism.

In cycloaddition reactions, the stereochemistry of the aziridine is often transferred to the product. For instance, a concerted [3+2] cycloaddition reaction of this compound with an olefin would be expected to yield a product where the relative stereochemistry of the methyl groups is maintained. Deviations from this expected stereoselectivity can suggest a stepwise mechanism involving a diradical or zwitterionic intermediate, which may allow for bond rotation and loss of stereochemical information. The analysis of the stereochemical outcomes of these reactions provides critical evidence for the underlying mechanistic pathways. rsc.orgresearchgate.netnih.gov

Factors Influencing Diastereoselectivity and Enantioselectivity

Achieving high levels of diastereoselectivity and enantioselectivity in reactions of this compound and related compounds is crucial for asymmetric synthesis. The stereochemical course of these reactions is governed by a variety of factors, including the choice of catalyst, the structure of the chiral ligand, the nature of the nucleophile, and the inherent stereochemistry of the substrate. researchgate.net

Catalytic Enantioselective Ring-Opening: A primary strategy for controlling enantioselectivity is the use of chiral catalysts, often a combination of a metal and a chiral ligand, to desymmetrize meso-aziridines (such as cis-2,3-dimethylaziridine) or to perform kinetic resolutions on racemic mixtures.

Chiral Lewis Acids: Chiral Lewis acid catalysis is a powerful tool for activating the aziridine ring toward nucleophilic attack. For example, a highly efficient kinetic resolution of racemic 2-acyl-3-aryl-N-tosylaziridines was achieved using a chiral N,N′-dioxide–lanthanum complex as the catalyst with 2-mercaptobenzothiazoles as nucleophiles. acs.org The success of this reaction hinges on the catalyst's ability to preferentially coordinate with one enantiomer of the aziridine. Steric hindrance between the chiral backbone of the catalyst and a substituent on the less-favored enantiomer prevents it from undergoing the ring-opening process, allowing it to be recovered, while the favored enantiomer reacts to form the product with high enantiomeric excess (ee). acs.org

Bimetallic Catalysis: Cooperative effects between two metal centers in a bimetallic catalyst can facilitate highly enantioselective ring-opening reactions. The use of such catalysts with silyl nucleophiles on meso-aziridines has yielded 1,2-azidoamides and 1,2-amidonitriles in high yields and with up to 99% ee. nih.gov

Magnesium Catalysis: Simple in-situ generated magnesium catalysts, when paired with powerful chiral ligands like 3,3'-fluorinated-BINOL, have proven effective in mediating the enantioselective ring-opening alkylation of N-(2-picolinoyl) aziridine with 3-aryl-oxindoles. nih.gov The fluorine atoms on the ligand were found to be critical in achieving excellent enantioselectivities. nih.gov

Substrate Control and Diastereoselectivity: When the aziridine substrate is already chiral, its existing stereocenters can direct the approach of a nucleophile, leading to diastereoselective outcomes. This substrate-controlled diastereoselectivity is a valuable strategy for synthesizing complex molecules with multiple stereocenters. researchgate.net By carefully choosing substituents on the carbon and nitrogen atoms of the aziridine ring, excellent stereocontrol can be achieved in ring-opening reactions with a wide array of nucleophiles. researchgate.net

Table 2: Examples of Catalytic Systems for Enantioselective Aziridine Ring-Opening

| Catalyst System | Nucleophile | Result | Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral N,N′-dioxide–La(III) Complex | 2-Mercaptobenzothiazoles | Kinetic Resolution | Good ee values for both product and recovered aziridine acs.org |

| Bimetallic Catalyst | Silyl Nucleophiles (e.g., TMSN₃, TMSCN) | Desymmetrization of meso-aziridines | Up to 99% nih.gov |

| Mg Catalyst with 3,3'-fluorinated-BINOL | 3-Aryl-oxindole | Enantioselective Alkylation | Excellent enantioselectivities nih.gov |

Influence of Substituents on Ring Opening and Rearrangements

Substituents on both the nitrogen and carbon atoms of the aziridine ring exert a profound influence on the molecule's reactivity, regioselectivity, and the stability of reaction intermediates. These effects can be broadly categorized as electronic and steric.

Influence of N-Substituents: The group attached to the aziridine nitrogen atom is arguably the most critical factor in determining its reactivity. Aziridines are often classified as "activated" or "non-activated" based on the electronic nature of this substituent. mdpi.com

Activated Aziridines: Electron-withdrawing groups (e.g., sulfonyl, acyl, carbamoyl) significantly increase the aziridine's reactivity toward nucleophiles. researchgate.net These groups activate the ring by making the ring carbons more electrophilic and by stabilizing the partial negative charge that develops on the nitrogen atom in the transition state of the ring-opening reaction. Furthermore, these substituents lower the energy barrier for nitrogen inversion, a key property of the aziridine ring.

Non-activated Aziridines: Aziridines with electron-donating or alkyl groups on the nitrogen (e.g., H, Me, Bn) are less reactive and require harsher conditions or different catalytic systems to undergo ring-opening. researchgate.net

Computational studies using Density Functional Theory (DFT) have quantified the effect of N-substituents on the N-inversion energy barrier. The results show a clear trend where electron-withdrawing groups dramatically lower this barrier compared to alkyl or hydrogen substituents. This lower barrier is correlated with increased reactivity, as seen in the ring-opening reaction with a cyanide ion, where the aziridine with an N-CO₂Me group was found to be the most reactive. researchgate.net

Table 3: Calculated N-Inversion Energies for N-Substituted Aziridines

| Substituent (R) on Nitrogen | N-Inversion Energy (kcal/mol) |

|---|---|

| CHMePh | 17.06 |

| Me | 16.97 |

| Bn | 16.70 |

| H | 16.64 |

| SO₂Ph | 12.18 |

| Ph | 8.91 |

| COPh | 5.75 |

| CO₂Me | 5.48 |

Influence of C-Substituents: Substituents on the carbon atoms of the aziridine ring primarily influence the regioselectivity of the ring-opening reaction. In SN2-type reactions, nucleophilic attack generally occurs at the less sterically hindered carbon atom. nih.gov However, electronic effects can alter this preference. For example, a phenyl or other π-system substituent can stabilize a developing positive charge on the adjacent carbon, potentially favoring an SN1-like mechanism and directing the nucleophile to that benzylic position, especially under acidic conditions or with catalysts that can promote carbocation formation. The interplay between steric and electronic effects of C-substituents ultimately dictates the site of nucleophilic attack and the structure of the resulting product. researchgate.net

Reactivity of Trans 2,3 Dimethylaziridine: Ring Opening Reactions

Nucleophilic Ring-Opening Reactions

Nucleophilic attack is a common and well-studied mode of reactivity for aziridines. The reaction involves the cleavage of a carbon-nitrogen bond, driven by the relief of ring strain.

Regioselectivity and Stereospecificity in Nucleophilic Attack

The ring-opening of aziridines by nucleophiles generally proceeds via an S(_N)2 mechanism. This mechanism dictates that the nucleophile attacks one of the ring carbons, leading to the cleavage of the C-N bond and inversion of the stereochemistry at the center of attack.

In symmetrically substituted aziridines like trans-2,3-dimethylaziridine, the two carbon atoms are chemically equivalent, so regioselectivity is not a factor. However, the stereospecificity of the reaction is critical. For instance, the reaction of this compound with thiocyanic acid is 100% stereospecific, proceeding with a Walden inversion to yield cis-2-amino-4,5-dimethyl-2-thiazoline exclusively. researchgate.net This outcome is a classic example of the S(_N)2 pathway, where the nucleophile (in this case, the thiocyanate ion after protonation of the aziridine (B145994) nitrogen) attacks the carbon from the side opposite to the C-N bond, leading to an inversion of configuration at that carbon. researchgate.net

Activation Strategies and their Impact on Ring Opening (e.g., N-tosylaziridines)

Unactivated aziridines can be relatively unreactive towards nucleophiles. nih.govuniversiteitleiden.nl To enhance their reactivity, the nitrogen atom is often derivatized with an electron-withdrawing group, such as a tosyl (Ts) group, to form an N-tosylaziridine. nih.gov This activation serves two primary purposes:

It makes the aziridine nitrogen a better leaving group by reducing its basicity.

It polarizes the C-N bonds, making the ring carbons more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

N-tosylaziridines are highly reactive building blocks that readily undergo ring-opening with a wide array of nucleophiles. nih.govresearchgate.net The increased reactivity allows for reactions to occur under milder conditions and with a broader range of nucleophiles than their unactivated counterparts. For example, while unactivated aziridines might require strong nucleophiles and harsh conditions, N-tosylaziridines can be opened by weaker nucleophiles like indoles, often with the aid of a Lewis acid catalyst. researchgate.net

Reactions with Sulfur Nucleophiles (e.g., Thiocyanic Acid, Hydrogen Sulfide)

Sulfur nucleophiles are effective reagents for the ring-opening of aziridines. libretexts.org As mentioned, thiocyanic acid reacts stereospecifically with this compound to produce the corresponding cis-thiazoline derivative. researchgate.net This reaction involves protonation of the aziridine nitrogen, followed by S(_N)2 attack by the thiocyanate anion, ring opening, and subsequent cyclization. researchgate.net

Similarly, hydrogen sulfide (B99878) can be used to open the aziridine ring. In the presence of acetone (B3395972), this compound reacts with hydrogen sulfide to yield cis-2,2,4,5-tetramethylthiazolidine as the sole product, albeit in a modest 15% yield. researchgate.net This reaction also proceeds with inversion of configuration, consistent with an S(_N)2 mechanism.

| Nucleophile | Substrate | Product | Stereochemistry | Yield |

| Thiocyanic Acid | This compound | cis-2-Amino-4,5-dimethyl-2-thiazoline | Inversion | Not specified |

| Hydrogen Sulfide / Acetone | This compound | cis-2,2,4,5-Tetramethylthiazolidine | Inversion | 15% |

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Lithium Enolates)

Carbon-based nucleophiles, such as Grignard reagents and lithium enolates, are crucial for forming new carbon-carbon bonds via aziridine ring-opening.

The reaction of activated aziridines with Grignard reagents (RMgHal) can be complex. For some activated aziridines, these reactions can yield a mixture of products resulting from normal S(_N)2 ring-opening, as well as rearranged products. mdma.ch The product distribution is highly dependent on the nature of the activating group on the nitrogen, the Grignard reagent itself, and the reaction conditions. mdma.ch

Lithium enolates and other organolithium reagents are also used for aziridine ring-opening. For instance, N-sulfonylated aziridines react regioselectively with 2-lithiodithianes, which are carbon nucleophiles, to give N-tosylated secondary amines in good to excellent yields. rsc.org These reactions are valuable for the synthesis of more complex nitrogen-containing molecules.

Ring Cleavage by Difluoroamine (B82689): Deamination Pathway

The reaction of this compound with difluoroamine (HNF(_2)) results in a deamination reaction, yielding trans-2-butene and nitrogen gas. This reaction proceeds with retention of stereochemistry. acs.orgresearchgate.net Computational studies (DFT) have shown that this reaction occurs via a multi-step pathway involving a three-membered azamine intermediate. acs.orgresearchgate.net The final step, which is the rate-determining step, is an asynchronous concerted cleavage of this intermediate, which explains the observed retention of stereochemistry. acs.org This pathway is distinct from the typical S(_N)2 ring-opening and highlights a different mode of reactivity for the aziridine ring. The deamination of the trans isomer follows a similar reaction course to that of the cis isomer. acs.orgresearchgate.net

Intramolecular Ring-Opening Reactions (e.g., Aza-Payne Reaction)

The Aza-Payne reaction is an intramolecular rearrangement involving an equilibrium between a 2,3-aziridin-1-ol and a 2,3-epoxy-1-amine. This reaction represents a formal intramolecular ring-opening of the aziridine by the adjacent hydroxyl group, followed by ring-closure to form the epoxide. The reaction is typically base-catalyzed.

For both cis- and trans-disubstituted 2,3-aziridin-1-ols, the equilibrium under aprotic basic conditions lies almost exclusively toward the formation of the thermodynamically more stable epoxy amine. This shift is attributed to the greater ability of the activated amine to stabilize the negative charge and the higher stability of the epoxy amine itself. This rearrangement allows for the "transfer" of the three-membered ring from a nitrogen-containing system to an oxygen-containing one, enabling subsequent reactions on the newly formed epoxide.

| Starting Material | Conditions | Equilibrium Position | Key Feature |

| trans-2,3-disubstituted-aziridin-1-ol | Base (e.g., NaH), aprotic solvent | Favors the 2,3-epoxy-1-amine | The reaction proceeds with an inversion of configuration at the carbon atom attacked by the oxygen nucleophile. |

| cis-2,3-disubstituted-aziridin-1-ol | Base (e.g., NaH), aprotic solvent | Favors the 2,3-epoxy-1-amine | Complete transfer of stereochemical fidelity is observed in subsequent reactions. |

Comparison of cis- and this compound Reactivity in Ring Opening

The relative reactivity of cis and trans isomers of substituted aziridines in ring-opening reactions is governed by a combination of steric and electronic factors, including the ground-state energy of the isomers and the stability of the transition state during nucleophilic attack. While direct kinetic comparisons for the ring-opening of cis- and this compound are not extensively documented, principles of stereochemistry and reactivity in analogous systems offer significant insight.

Generally, the trans isomer of a disubstituted cycloalkane is thermodynamically more stable than the cis isomer due to reduced steric strain between the substituents. However, the reactivity (kinetic aspect) does not always correlate directly with thermodynamic stability. In some cases, the higher ground-state energy of the cis isomer can lead to a lower activation energy and thus a faster reaction rate, as the molecule is already "primed" to release its strain.

In Lewis acid-catalyzed reactions involving cyclic compounds, differential reactivity is often observed. For example, in the ring-opening benzannulation of 3-substituted dihydrofuran acetals, the trans isomer was found to react faster than the cis isomer. mdpi.com After partial reaction, the unreacted starting material was enriched in the less reactive cis-diastereomer. mdpi.com This suggests that the transition state for the ring-opening of the trans isomer is more accessible.

Applying these principles to 2,3-dimethylaziridine (B13772630), one can anticipate differences in reactivity:

| Factor | cis-2,3-Dimethylaziridine | This compound | Expected Implication for Reactivity |

| Ground-State Energy | Higher (more steric strain between methyl groups) | Lower (less steric strain) | The cis isomer may react faster due to greater strain release upon ring-opening. |

| Steric Hindrance to Nucleophilic Attack | Nucleophile must approach past a methyl group on the same face. | Nucleophile can approach from the face opposite to both methyl groups. | The trans isomer might offer a less hindered pathway for the nucleophile in an Sₙ2 reaction, potentially leading to a faster rate. |

| Transition State Stability | The transition state may involve eclipsing interactions. | The transition state can adopt a more staggered conformation. | The transition state for the trans isomer may be more stable, favoring its reaction. |

The ultimate reactivity is a balance of these factors. The stereospecificity of the Sₙ2 reaction is a critical feature for both isomers. Ring-opening of the trans isomer will lead to an erythro product, while the cis isomer would yield a threo product, providing a clear stereochemical distinction between the two pathways.

Rearrangement and Ring Expansion Reactions of Trans 2,3 Dimethylaziridine

Thermal Rearrangements of N-Acyl-2,2-Dimethylaziridines

The thermolysis of N-acyl-2,2-dimethylaziridines has been shown to yield different products depending on the specific substitution pattern and reaction conditions. These reactions typically involve intramolecular rearrangements leading to the formation of more stable isomeric structures.

Mechanistic Pathways of Hydrogen Migration

Theoretical studies, employing quantum chemistry methods such as Density Functional Theory (DFT) at the B3LYP/6-311++G(2d,2p) level, have elucidated the mechanistic pathways of the thermal rearrangement of N-acyl-2,2-dimethylaziridines. nih.govstackexchange.com These calculations have identified three primary transition states that govern the product distribution.

The first pathway proceeds through a transition state (TS1) where a hydrogen atom from one of the methyl groups on the aziridine (B145994) ring migrates to the oxygen atom of the acyl group. nih.govstackexchange.com This process leads to the formation of N-methallylamides. The second potential pathway involves a transition state (TS2) characterized by the nucleophilic attack of the carbonyl oxygen onto the tertiary carbon of the aziridine ring. nih.gov This intramolecular cyclization results in the formation of oxazolines. The third identified pathway goes through a transition state (TS3) in which a hydrogen atom migrates from the secondary carbon of the aziridine ring to the carbonyl oxygen, which would lead to the formation of vinylamides. nih.gov The relative energies of these transition states determine the favored reaction pathway and, consequently, the major product formed.

Formation of Oxazolines and Vinylamides

Experimental and computational studies have demonstrated that the thermal rearrangement of N-acyl-2,2-dimethylaziridines can lead to the formation of both oxazolines and vinylamides (specifically N-methallylamides in this case). nih.govstackexchange.com The formation of oxazolines occurs via the intramolecular attack of the carbonyl oxygen on the tertiary carbon of the aziridine ring, a process that is facilitated by the cleavage of the C-N bond. nih.gov This pathway is often competitive with the hydrogen migration pathway.

The formation of N-methallylamides, a type of vinylamide, is a result of a hydrogen migration from a methyl group to the carbonyl oxygen. nih.govstackexchange.com The product distribution between oxazolines and N-methallylamides is dependent on the nature of the acyl group attached to the nitrogen atom.

Acid-Induced Isomerization of N-Acyl-2,2-Dimethylaziridines

The presence of an acid catalyst significantly alters the reactivity of N-acyl-2,2-dimethylaziridines, promoting isomerization and ring-opening reactions under milder conditions than thermal rearrangements.

Formation of Oxazolines, Amidoalcohols, and Allylamides

The acid-induced isomerization of N-acyl-2,2-dimethylaziridines can lead to a mixture of products, including oxazolines, amidoalcohols, and allylamides. stackexchange.comnih.gov In concentrated sulfuric acid at room temperature, the primary products are oxazolines. stackexchange.comnih.gov However, in the presence of water, even in neutral conditions, hydrolysis of the aziridine ring can occur, leading to the formation of amidoalcohols. stackexchange.comnih.gov

When aqueous solutions of sulfuric acid are used, a mixture of oxazolines, amidoalcohols, and allylamides is often observed. stackexchange.comnih.gov The formation of these products is a result of competing reaction pathways, including intramolecular cyclization (leading to oxazolines), nucleophilic attack by water (leading to amidoalcohols), and elimination reactions (leading to allylamides).

Influence of Acid Concentration and Acyl Group on Product Distribution

The distribution of products in the acid-induced isomerization of N-acyl-2,2-dimethylaziridines is highly dependent on the concentration of the acid and the nature of the acyl group. stackexchange.comnih.gov As the concentration of sulfuric acid increases, the formation of oxazolines is generally favored. stackexchange.comnih.gov In dilute aqueous acid, the formation of amidoalcohols through hydrolysis becomes more significant.

The electronic properties of the acyl group also play a crucial role. Electron-withdrawing groups on the acyl moiety can influence the stability of intermediates and the activation energies of the different reaction pathways, thereby altering the ratio of the resulting oxazolines, amidoalcohols, and allylamides.

The following table summarizes the products obtained from the reaction of N-acyl-2,2-dimethylaziridines under different acidic conditions:

| Starting Material | Conditions | Products |

| N-acyl-2,2-dimethylaziridine | Concentrated H₂SO₄, room temperature | Oxazolines |

| N-acyl-2,2-dimethylaziridine | Pure water, room temperature | Amidoalcohols |

| N-acyl-2,2-dimethylaziridine | Aqueous H₂SO₄, room temperature | Mixture of Oxazolines, Amidoalcohols, and Allylamides |

Iodide Ion Catalyzed Isomerization of Aziridine Derivatives

The iodide ion has been shown to be an effective catalyst for the isomerization of certain aziridine derivatives. This catalytic activity is particularly relevant for N-acylaziridines, promoting ring-opening and rearrangement reactions.

The reaction of N-aroylaziridines with sodium iodide in acetone (B3395972) has been reported to yield a mixture of oxazolines and allylamides. The mechanism of this transformation involves the nucleophilic attack of the iodide ion on one of the carbon atoms of the aziridine ring. This attack leads to the opening of the strained three-membered ring and the formation of an iodo-amide intermediate.

Subsequent intramolecular cyclization of this intermediate, with the amide oxygen acting as a nucleophile and displacing the iodide ion, results in the formation of the oxazoline ring. Alternatively, elimination of hydrogen iodide from the intermediate can lead to the formation of an allylamide. The regioselectivity of the initial iodide attack and the subsequent reaction pathway are influenced by the substituents on the aziridine ring and the nature of the N-acyl group. For N-acylaziridines bearing electron-donating substituents at the 2-position, iodide-promoted ring enlargement works well.

Ring Expansion to Sulfur-Containing Heterocycles (e.g., Thiazolidines, Thiazolines)

The ring expansion of aziridines provides a synthetically valuable route to five-membered sulfur-containing heterocycles such as thiazolidines and thiazolines. Research into the reactions of trans-2,3-dimethylaziridine with sulfur-containing nucleophiles has revealed a highly stereospecific pathway, governed by an SN2-type mechanism.

The ring enlargement reactions of aziridines to form 2-amino-2-thiazolines and thiazolidines are reported to be 100% stereospecific. researchgate.net This high degree of stereochemical control is a key feature of these transformations. When this compound is treated with thiocyanic acid, it exclusively yields cis-2-amino-4,5-dimethyl-2-thiazoline. researchgate.net Similarly, the reaction of this compound with hydrogen sulfide (B99878) in the presence of acetone produces a single product, cis-2,2,4,5-tetramethylthiazolidine. researchgate.net

The mechanism involves the protonation of the aziridine nitrogen, which activates the ring for nucleophilic attack. The nucleophile then attacks one of the ring carbons from the side opposite to the carbon-nitrogen bond, in a classic SN2 fashion. This backside attack leads to an inversion of the stereochemical configuration at that center, a phenomenon known as Walden inversion. researchgate.netwikipedia.orgbyjus.com The subsequent intramolecular cyclization and tautomerization result in the formation of the final five-membered heterocyclic product. The observed stereochemistry, where the trans configuration of the starting aziridine is converted to a cis configuration in the product, provides strong evidence for this mechanistic pathway. researchgate.net For example, the reaction of this compound with thiocyanic acid proceeds with a complete inversion of configuration to give the cis-thiazoline derivative in 76% yield. researchgate.net

The table below summarizes the stereospecific ring expansion reactions of dimethylaziridine isomers.

| Starting Material | Reagent(s) | Product | Stereochemistry | Yield |

| cis-2,3-Dimethylaziridine | Thiocyanic Acid | trans-2-Amino-4,5-dimethyl-2-thiazoline | Inversion (trans) | - |

| This compound | Thiocyanic Acid | cis-2-Amino-4,5-dimethyl-2-thiazoline | Inversion (cis) | 76% researchgate.net |

| This compound | Acetone, Hydrogen Sulfide | cis-2,2,4,5-Tetramethylthiazolidine | Inversion (cis) | 15% researchgate.net |

General Considerations for Ring Enlargement to Medium-Sized Ring Systems

The synthesis of medium-sized rings, typically defined as rings containing 8 to 11 atoms, presents significant challenges in synthetic chemistry. Direct end-to-end cyclization of linear precursors is often inefficient due to unfavorable thermodynamic and kinetic factors. nih.gov These include a large enthalpic cost from transannular strain (non-bonding interactions across the ring) and a substantial entropic cost associated with the loss of conformational freedom in the transition state. caltech.edunih.gov

Ring expansion strategies offer a powerful alternative to direct cyclization, effectively bypassing these barriers. nih.govnih.gov By starting with a pre-formed, smaller ring, the difficult cyclization step is avoided. The driving force for the expansion is often the release of inherent ring strain from the starting material. chemistrysteps.com Aziridines, as highly strained three-membered rings, are excellent candidates for such transformations. mdpi.com The significant strain energy of the aziridine ring can be harnessed to drive the formation of larger, more stable ring systems. chemistrysteps.commdpi.com

Several key considerations apply when designing ring expansion reactions to form medium-sized rings from precursors like this compound:

Driving Force : The primary driving force is the relief of the high ring strain of the three-membered aziridine. chemistrysteps.commdpi.com The transformation from a highly strained small ring to a less strained medium-sized ring is enthalpically favorable.

Reaction Mechanism : The reaction must be designed to allow for the cleavage of a C-C or C-N bond within the aziridine and the simultaneous or subsequent incorporation of new atoms to form the larger ring. This can involve rearrangements like semipinacol-type reactions, where a carbocation intermediate on a small ring triggers the expansion. chemistrysteps.comwikipedia.org

Kinetic Advantage : Ring expansion reactions have a kinetic advantage over intermolecular reactions or direct cyclizations. nih.gov The reacting components are already held in proximity, which facilitates the desired transformation over competing pathways.

Stereochemical Control : As seen in the expansion to five-membered rings, the stereochemistry of the starting aziridine can be used to control the stereochemistry of the resulting larger ring. Maintaining stereochemical integrity during the bond-breaking and bond-forming steps is a crucial consideration for complex target synthesis. springernature.com

While specific examples of this compound expanding to medium-sized rings are not extensively documented, the general principles of strain-driven ring expansion make it a theoretically viable and attractive strategy for accessing these challenging molecular frameworks. nih.govnih.gov

Applications of Trans 2,3 Dimethylaziridine in Complex Molecule Synthesis

As Chiral Building Blocks for Stereodefined Amine Derivatives

The utility of trans-2,3-dimethylaziridine as a chiral building block is rooted in the high degree of stereochemical control observed in both its synthesis and its subsequent reactions. The Wenker synthesis, a classic method for aziridine (B145994) formation, produces this compound from erythro-3-amino-2-butanol, demonstrating a clear relationship between the stereochemistry of the precursor and the product. epdf.pub

Once formed, the aziridine ring can be opened by various reagents in a stereospecific manner. The stereochemical integrity of the molecule is demonstrated in its deamination reactions. When this compound reacts with nitrosating agents like nitrosyl chloride, it decomposes to form nitrous oxide and trans-2-butene with greater than 99% stereoselectivity. researchgate.netscispace.com This preservation of stereochemistry during transformation is a key characteristic of a reliable chiral synthon. While its decomposition is a model for stereochemical fidelity, its ring-opening reactions are synthetically useful for building more complex molecules. researchgate.netscispace.comacs.org Chiral aziridines can be used as removable chiral auxiliaries or as reagents themselves in asymmetric synthesis, highlighting their potential in constructing stereodefined amine derivatives. researchgate.net

Synthesis of Nitrogen-Containing Heterocycles

This compound serves as a precursor for a variety of larger, nitrogen-containing heterocyclic systems through stereospecific ring-expansion and annulation reactions.

The synthesis of five- and six-membered rings like pyrrolidines and piperidines from aziridine precursors is a key strategy in heterocyclic chemistry. Modern electrochemical methods, for instance, enable the intramolecular amination of C(sp³)–H bonds to construct pyrrolidines. nih.gov These advanced strategies, which often involve the generation of nitrogen-centered radicals for cyclization, can be applied to complex amine precursors, showcasing a potential pathway from aziridines to larger heterocyclic systems. nih.govd-nb.inforsc.orgnih.gov

The reaction of this compound to form five-membered sulfur-containing heterocycles is well-documented and highly stereospecific. researchgate.net The ring-enlargement reaction with sulfur nucleophiles proceeds with a complete inversion of configuration at one of the carbon centers (a Walden inversion). researchgate.netresearchgate.net

For example, the reaction of this compound with thiocyanic acid exclusively yields cis-2-amino-4,5-dimethyl-2-thiazoline. researchgate.netresearchgate.net Similarly, reacting this compound with acetone (B3395972) in the presence of hydrogen sulfide (B99878) produces only cis-2,2,4,5-tetramethylthiazolidine. researchgate.net This stereospecificity makes it a predictable method for synthesizing substituted thiazolidines with a defined cis configuration. researchgate.net

Furthermore, Lewis acid-catalyzed reactions between trans-2,3-disubstituted aziridines and isothiocyanates proceed via a domino ring-opening/cyclization pathway to afford 2-iminothiazolidines as single diastereomers in high yields (90%) and with excellent enantioselectivity (>99% de, ee). nih.gov

| Reactants | Product | Stereochemical Outcome | Yield | Reference |

|---|---|---|---|---|

| This compound, Thiocyanic acid | cis-2-Amino-4,5-dimethyl-2-thiazoline | 100% Stereospecific (Walden Inversion) | 76% | researchgate.net |

| This compound, Acetone, Hydrogen sulfide | cis-2,2,4,5-Tetramethylthiazolidine | 100% Stereospecific (Walden Inversion) | 15% | researchgate.net |

| trans-2,3-Disubstituted Aziridines, Phenyl isothiocyanate (Sc(OTf)₃ catalyst) | 2-Iminothiazolidine derivatives | Single diastereomer (>99% de, ee) | 90% | nih.gov |

Trans-2,3-disubstituted aziridines can be used to construct more complex fused heterocyclic systems. An iodide ion-catalyzed isomerization of 4-(1-aziridinyl)quinazolines leads to the formation of 2,3-dihydroimidazo[1,2-c]quinazolines. researchgate.net This rearrangement is highly stereoselective when starting with trans-2,3-disubstituted aziridinyl precursors, demonstrating a pathway to transfer the stereochemistry of the initial aziridine to a more complex, fused ring system. researchgate.net

Vinylaziridines are valuable synthetic intermediates due to the combined reactivity of the strained aziridine ring and the versatile vinyl group. researchgate.net This functionality allows for various derivatizations and ring-expansion reactions. researchgate.net The synthesis of stereochemically defined vinylaziridines, such as the cis and trans isomers, can be achieved from the corresponding epoxy alcohols, providing a route to these functionalized building blocks. researchgate.net

Role as Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The defined stereochemistry and the presence of a coordinating nitrogen atom make chiral aziridines, including this compound, attractive candidates for applications in asymmetric catalysis. Chiral bisaziridines have been proposed as effective ligands for transition metals, with potential applications in enantioselective catalytic processes. researchgate.net In this role, the aziridine unit coordinates to a metal center, creating a chiral environment that can influence the stereochemical outcome of a catalyzed reaction.